molecular formula C88H95Cl2N9O33 B10769990 Teichomycin A2 factor 1

Teichomycin A2 factor 1

Cat. No.: B10769990
M. Wt: 1877.6 g/mol
InChI Key: YMWQIYMUNZBOOV-SFRGEMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teichomycin A2 Factor 1 is a complex glycopeptide antibiotic closely related to the teicoplanin family, distinguished by its specific acyl side chain (Factor 1). This compound exhibits potent activity against Gram-positive bacteria, including many multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall precursor peptides, thereby inhibiting the transglycosylation and transpeptidation steps essential for bacterial cell wall biosynthesis. This specific interaction makes it an invaluable tool for researchers studying bacterial cell wall assembly, the molecular basis of glycopeptide resistance, and the structure-activity relationships (SAR) within this critical antibiotic class. Furthermore, this compound is extensively utilized in biochemical assays to probe enzyme function, in microbiology for determining bacterial susceptibility, and as a reference standard in the development of novel anti-infective agents and diagnostic methods. Its high purity and well-characterized structure provide a reliable foundation for advanced scientific investigations.

Properties

Molecular Formula

C88H95Cl2N9O33

Molecular Weight

1877.6 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C88H95Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h7-8,11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-6,9-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/b8-7+/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1

InChI Key

YMWQIYMUNZBOOV-SFRGEMKNSA-N

Isomeric SMILES

CCCCC/C=C/CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Canonical SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Origin of Product

United States

Synthesis of Glycopeptide Dimers:another Strategy Involves Covalently Linking Two Glycopeptide Monomers to Create a Dimer. These Larger Molecules May Exhibit an Altered Mechanism of Action, Potentially Inhibiting the Transglycosylase Activity of Penicillin Binding Proteins Rather Than Solely Binding to the Peptidoglycan Precursors.mdpi.comthis Different Mode of Action Can Restore Sensitivity in Vre.mdpi.com

The table below outlines some of the key design strategies and the resulting next-generation compounds.

Design StrategyChemical Modification ExampleResulting Compound Class/ExampleEnhanced Mechanism of Action
Binding Pocket Modification Replacement of a backbone carbonyl with an amidine group. nih.govpnas.orgModified Vancomycin (B549263) AnaloguesRestores binding to D-Ala-D-Lac terminus. pnas.org
Lipophilic Side Chain Addition Addition of a fatty acid tail to the teicoplanin-like core A40926. mdpi.comLipoglycopeptides (e.g., Dalbavancin)Membrane anchoring, increased target affinity. nih.gov
Dual Peripheral Modifications Addition of a 4-chlorobiphenylmethyl group to the vancosamine (B1196374) sugar and a lipophilic side chain at the C-terminus. nih.govLipoglycopeptides (e.g., Oritavancin)Dual inhibition of transglycosylation and transpeptidation; membrane disruption. nih.gov
C-terminal Cationic Group Addition Introduction of a quaternary ammonium (B1175870) salt at the C-terminus. pnas.orgnih.govCationic Lipophilic Vancomycin DerivativesInduces membrane perturbation and permeability. nih.gov
Multi-Target Modifications Combination of binding pocket modification and peripheral functionalization. pnas.orgMulti-mechanism Vancomycin AnaloguesInhibition of cell wall synthesis, membrane disruption, and other synergistic effects. pnas.org

These innovative approaches in medicinal chemistry and synthetic biology continue to revitalize the glycopeptide class, providing promising candidates to combat the ongoing threat of multidrug-resistant bacterial infections. binasss.sa.crjpiamr.eu

Preclinical Antimicrobial Activity of Teichomycin A2 Factor 1

In Vitro Susceptibility Profiling Against Clinically Relevant Gram-Positive Pathogens

The in vitro activity of Teichomycin A2 factor 1 has been evaluated against a range of Gram-positive pathogens, demonstrating its potential as an effective antimicrobial agent.

Bactericidal and Bacteriostatic Activity Against Staphylococcus Species, Including Methicillin-Resistant Strains

Teichomycin A2 has shown potent activity against Staphylococcus species, including strains resistant to methicillin (B1676495) (MRSA). Studies have demonstrated that it is highly bactericidal against growing cells of staphylococci. nih.gov The minimum inhibitory concentrations (MICs) of Teichomycin A2 against MRSA and methicillin-sensitive S. aureus (MSSA) have been reported to be in the range of 0.1–0.8 µg/ml, which is lower than that of vancomycin (B549263). For S. epidermidis, the MICs were slightly higher but still comparable to vancomycin. Specifically, 90% of Staphylococcus aureus strains were inhibited by 0.4 mg/l, and 90% of Staphylococcus epidermidis strains were susceptible to 1.6 mg/l. nih.gov The bactericidal activity against staphylococci is comparable to that of vancomycin. nih.gov

Table 1: In Vitro Activity of this compound against Staphylococcus Species

Organism MIC Range (µg/mL) Comparator (Vancomycin) MIC Range (µg/mL)
Staphylococcus aureus (including MRSA) 0.1 - 0.8 0.4 - 3.1
Staphylococcus epidermidis 0.8 - 3.1 1.6 - 6.3

Data derived from in vitro susceptibility tests.

Efficacy Against Streptococcus and Enterococcus Species, Including Glycopeptide-Resistant Variants

Teichomycin A2 has demonstrated significant efficacy against various Streptococcus and Enterococcus species. It is highly active against streptococci, with 90% of strains, including enterococci, being inhibited by 0.4 mg/l. nih.gov The MICs for Teichomycin A2 against Streptococcus pneumoniae and Streptococcus mitis were found to be two to four times lower than those of vancomycin. Specifically, the MIC for S. pneumoniae was 0.4 µg/ml compared to 1.6 µg/ml for vancomycin, and for S. mitis, it was 0.1 µg/ml versus 0.4 µg/ml for vancomycin.

Against enterococci, Teichomycin A2 has shown superior activity compared to vancomycin. nih.gov MICs against Enterococcus faecalis and E. faecium ranged from 0.4–1.6 µg/ml, which was significantly lower than vancomycin's MICs of 1.6–3.1 µg/ml. Teichomycin A2 also exhibits higher bactericidal activity against group D streptococci than vancomycin. nih.gov While highly active against many strains, the emergence of resistance in enterococci to glycopeptides, including teicoplanin (the complex containing Teichomycin A2), is a clinical concern. mdpi.comnih.gov

Table 2: In Vitro Activity of this compound against Streptococcus and Enterococcus Species

Organism Teichomycin A2 MIC (µg/mL) Comparator (Vancomycin) MIC (µg/mL)
Streptococcus pneumoniae 0.4 1.6
Streptococcus mitis 0.1 Not specified
Enterococcus faecalis 0.4 - 1.6 1.6 - 3.1
Enterococcus faecium 0.4 - 1.6 1.6 - 3.1

Data derived from in vitro susceptibility tests.

Activity Against Anaerobic Gram-Positive Bacteria

Teichomycin A2 has demonstrated potent in vitro activity against a variety of anaerobic Gram-positive bacteria. nih.gov This includes clinically relevant species such as Propionibacterium acnes, Clostridium perfringens, and Clostridium difficile. nih.gov

In Vivo Efficacy Assessment in Established Experimental Infection Models

The preclinical evaluation of this compound extends to in vivo models, which are crucial for understanding its therapeutic potential in a physiological context.

Application in Murine Models of Systemic and Localized Infections

In murine infection models, Teichomycin A2 has shown high efficacy in treating experimental septicemias caused by Gram-positive bacteria. nih.gov Both Teichomycin A1 and A2 have demonstrated significant therapeutic effects in mice infected with sensitive bacterial strains, leading to high survival rates and clearance of infection. nih.gov In a model of MRSA sepsis, the median effective dose (ED50) for a compound A2 was 0.76 mg/kg, showcasing superior potency compared to vancomycin's ED50 of 10.8 mg/kg. Similarly, in infections caused by Streptococcus pyogenes, the ED50 values for the A2 compound were between 0.09 and 0.13 mg/kg, whereas vancomycin's was 1.13 mg/kg.

Table 3: In Vivo Efficacy of a Teichomycin A2 Compound in Murine Infection Models

Infection Model Teichomycin A2 Compound ED₅₀ (mg/kg) Comparator (Vancomycin) ED₅₀ (mg/kg)
MRSA Sepsis 0.76 10.8
Streptococcus pyogenes Infection 0.09 - 0.13 1.13

Data represents the median effective dose (ED₅₀) required to protect 50% of the infected mice.

Comparative Preclinical Studies with Other Glycopeptide Antibiotics

Preclinical investigations have extensively compared the in vitro activity of the Teicoplanin complex with other glycopeptide antibiotics, most notably vancomycin. These studies consistently demonstrate that Teicoplanin has a similar or superior spectrum of activity against a wide range of clinically significant Gram-positive pathogens. mdpi.comnih.gov

The antibacterial spectrum for Teicoplanin is comparable to that of vancomycin, showing high potency against staphylococci, streptococci, and enterococci. mdpi.com However, multiple studies report that Teicoplanin exhibits increased potency against certain clinical isolates. mdpi.com For instance, while its activity against staphylococci is often similar to vancomycin, Teicoplanin has been reported to be 4 to 40 times more active against enterococci and various streptococci species in preclinical tests. The lipophilic nature conferred by the fatty acid side chain on the A2 components, including this compound, is suggested to contribute to its enhanced antimicrobial activity and favorable pharmacokinetic properties when compared to the non-acylated vancomycin. mdpi.com

In vivo studies in animal models of infection have substantiated these in vitro findings. In experimental mouse septicemias caused by Gram-positive bacteria, Teicoplanin was highly effective. tga.gov.au The potency of Teicoplanin against key pathogens is detailed in the comparative Minimum Inhibitory Concentration (MIC) data below.

OrganismTeicoplanin Complex (MIC in µg/mL)Vancomycin (MIC in µg/mL)Reference
Staphylococcus aureus (Methicillin-Sensitive)0.1 - 0.80.4 - 3.1 tga.gov.au
Staphylococcus aureus (Methicillin-Resistant, MRSA)≤0.06 - ≥128N/A wikipedia.org
Staphylococcus epidermidis≤0.06 - 32N/A wikipedia.org
Streptococcus pneumoniae~0.1 - 0.4N/A tga.gov.au
Streptococcus pyogenes~0.1 - 0.4N/A tga.gov.au
Enterococcus faecalis~0.1 - 0.4N/A tga.gov.au
Clostridioides difficile0.06 - 0.5N/A wikipedia.org

Exploration of Non-Antibacterial Biological Activities in Preclinical Research (e.g., Antiviral Potential)

Beyond its established antibacterial properties, preclinical research has uncovered significant non-antibacterial biological activities for the Teicoplanin complex, with a notable focus on its potential as a broad-spectrum antiviral agent. biorxiv.org This activity is particularly relevant to this compound as it is a major lipophilic component of the complex, and this lipophilicity is considered important for the observed antiviral effects. nih.govresearchgate.net

The primary antiviral mechanism of Teicoplanin is the inhibition of viral entry into host cells. frontiersin.org Research has shown that Teicoplanin blocks the activity of Cathepsin L (CTSL), a host cell protease located in the endosome. frontiersin.orgmdpi.com Several viruses, including coronaviruses and Ebola virus, rely on Cathepsin L to cleave their surface glycoproteins, a crucial step for the fusion of the viral envelope with the endosomal membrane, which allows the viral genetic material to enter the cytoplasm. biorxiv.orgfrontiersin.org By inhibiting Cathepsin L, Teicoplanin prevents this critical entry step. frontiersin.org

This mechanism has been most extensively studied in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In vitro studies have demonstrated that Teicoplanin inhibits the entry of authentic SARS-CoV-2 and its variants of concern. frontiersin.org Furthermore, in a mouse model of SARS-CoV-2 infection, pretreatment with Teicoplanin was shown to prevent infection. frontiersin.org The activity of Teicoplanin has also been demonstrated against other RNA viruses in preclinical models, including Measles virus, Human Respiratory Syncytial Virus (HRSV), and flaviviruses such as Zika virus. biorxiv.org

VirusPreclinical ModelFindingReference
SARS-CoV-2In vitro (Vero E6, A549, Huh7 cells)Inhibited viral entry with an IC₅₀ of ~1.5 - 5 µM. frontiersin.orgnih.gov
SARS-CoV-2In vivo (hACE2 mice)Pre-treatment prevented infection. frontiersin.org
SARS-CoVIn vitro (Pseudovirus)Inhibited viral entry by blocking Cathepsin L. frontiersin.org
MERS-CoVIn vitro (Pseudovirus)Inhibited viral entry by blocking Cathepsin L. frontiersin.org
Ebola Virus (EBOV)In vitro (Pseudovirus)Inhibited viral entry through cathepsin inhibition. biorxiv.org
Measles VirusIn vitroReduced virus-induced cytopathic effects. biorxiv.org
Human Respiratory Syncytial Virus (HRSV-A2)In vitroShowed complete antiviral activity. biorxiv.org
Zika Virus (ZIKV)In vitroReduced viral particle production. biorxiv.org

Mechanisms of Bacterial Resistance to Teichomycin A2 Factor 1

Biochemical Basis of Target Site Alteration

The most significant mechanism of resistance to Teichomycin A2 factor 1 is the modification of its molecular target, which prevents the antibiotic from binding effectively.

The cornerstone of high-level glycopeptide resistance lies in the bacterium's ability to remodel the terminal end of peptidoglycan precursors. In susceptible bacteria, these precursors terminate with a D-Ala-D-Ala dipeptide. mdpi.com this compound forms a stable complex with this structure, sterically hindering the transglycosylation and transpeptidation enzymes responsible for cross-linking the peptidoglycan chains, thereby compromising cell wall integrity. asm.org

Resistant bacteria, however, have evolved pathways to replace the D-Ala-D-Ala terminus with either a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide or, less commonly, a D-alanyl-D-serine (D-Ala-D-Ser) dipeptide. nih.govmdpi.com This single molecular substitution—replacing the terminal amide bond with an ester bond in the case of D-Ala-D-Lac—dramatically reduces the binding affinity of glycopeptide antibiotics like Teicoplanin by orders of magnitude. nih.gov This loss of affinity means the antibiotic can no longer effectively sequester the precursors, allowing cell wall synthesis to proceed despite the presence of the drug.

The synthesis of these altered peptidoglycan precursors is orchestrated by a set of specialized enzymes, typically encoded by a cluster of resistance genes known as a van operon. asm.orgmdpi.com The specific enzymes involved depend on the type of resistance. For the most common and clinically significant VanA-type resistance, which confers high-level resistance to both vancomycin (B549263) and teicoplanin, three key enzymes are required. mdpi.comasm.org

VanH (Dehydrogenase): This enzyme is an α-keto acid reductase that converts pyruvate (B1213749), a common metabolic intermediate, into D-lactate. asm.orgmdpi.com

VanA (Ligase): The VanA enzyme catalyzes the formation of a new depsipeptide bond between D-alanine and the D-lactate synthesized by VanH, creating D-Ala-D-Lac. asm.orgmdpi.comuniprot.org

VanX (D,D-dipeptidase): To ensure that only the modified precursors are incorporated into the cell wall, the VanX enzyme selectively hydrolyzes any remaining normal D-Ala-D-Ala dipeptides produced by the host's native cell wall synthesis machinery. mdpi.com

A fourth enzyme, VanY (D,D-carboxypeptidase) , may also contribute by cleaving the terminal D-Ala from peptidoglycan precursors that have escaped hydrolysis by VanX. mdpi.com The coordinated action of these enzymes effectively remodels the cell wall biosynthesis pathway to produce a peptidoglycan structure that is not a target for this compound.

Enzyme Function in Resistance Gene
VanH Converts pyruvate to D-lactate.vanH
VanA Catalyzes the formation of the D-Ala-D-Lac depsipeptide.vanA
VanX Hydrolyzes the normal D-Ala-D-Ala dipeptide.vanX
VanY Hydrolyzes terminal D-Ala from peptidoglycan precursors.vanY

Analysis of Efflux Pump Mechanisms and Permeability Barriers

While target site modification is the primary resistance strategy, other mechanisms can contribute to reduced susceptibility. These include actively pumping the antibiotic out of the cell and preventing its entry in the first place.

Efflux pumps are membrane-spanning proteins that function to extrude a wide range of toxic substances, including antibiotics, from the bacterial cytoplasm. europa.euportlandpress.com By actively transporting this compound out of the cell, these pumps can lower its intracellular concentration to sub-inhibitory levels, preventing it from reaching its target at the site of cell wall synthesis. portlandpress.commdpi.com Several superfamilies of efflux pumps have been identified, such as the Resistance-Nodulation-Division (RND) family, which are particularly effective in Gram-negative bacteria and can contribute to multidrug resistance. asm.orgmdpi.com

The bacterial cell envelope itself can act as a permeability barrier. europa.eufrontiersin.org In Gram-negative bacteria, the outer membrane provides intrinsic protection against large, hydrophilic molecules like glycopeptides. frontiersin.org In Gram-positive bacteria like Staphylococcus aureus, resistance to Teicoplanin has been associated with phenotypic changes such as a thickened cell wall. asm.org This increased wall thickness is thought to create a physical barrier, trapping or slowing the diffusion of the antibiotic, which may prevent it from reaching its active site on the cytoplasmic membrane. This mechanism often contributes to intermediate levels of resistance. asm.org

Genetic Determinants and Mobilization of Resistance Genes

The capacity for resistance is encoded in the bacterium's DNA and can be spread throughout bacterial populations. The primary genetic determinants for high-level glycopeptide resistance are the van gene clusters. mdpi.com These clusters, such as the vanA operon, contain the genes (vanH, vanA, vanX) for the resistance enzymes, as well as regulatory genes (vanS, vanR) that control their expression. mdpi.comasm.org The VanS protein acts as a membrane sensor that detects the presence of glycopeptides, and VanR is a response regulator that, once activated by VanS, initiates the transcription of the resistance genes. asm.org

A critical aspect of antibiotic resistance is the mobility of these genetic determinants. Resistance genes are frequently located on mobile genetic elements, such as plasmids and transposons. mdpi.comsrce.hr For example, the vanA operon is famously carried on the transposon Tn1546. mdpi.com These elements can be transferred between bacteria—even across different species—through processes of horizontal gene transfer like conjugation. mdpi.comnih.gov This mobilization allows for the rapid dissemination of resistance from a harmless commensal bacterium to a virulent pathogen. srce.hrfrontiersin.org While the resistance determinants may originate in antibiotic-producing organisms as a self-protection mechanism, their mobilization into clinical pathogens represents a major public health threat. frontiersin.orgresearchgate.net

Strategies for Overcoming or Mitigating Resistance in Research Models

The rise of resistance necessitates innovative research into strategies that can restore the efficacy of antibiotics like this compound.

One of the most promising research avenues is the use of synergistic drug combinations. This approach involves pairing this compound with a second compound that either enhances its activity or overcomes the resistance mechanism.

Research has shown that combining Teicoplanin with β-lactam antibiotics, such as carbapenems (imipenem, meropenem) and cephalosporins, can result in synergistic or additive effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). jst.go.jpgazimedj.com The combination of Teicoplanin with meropenem, ciprofloxacin, or moxifloxacin (B1663623) has demonstrated synergy or additivity in a majority of S. aureus isolates studied. arvojournals.org

Another powerful strategy involves the combination of Teicoplanin with antimicrobial peptides (AMPs). AMPs are components of the innate immune system that can have broad-spectrum antimicrobial activity. mdpi.com Studies have identified synergy between Teicoplanin and both natural human peptides like LL-37 and novel synthetic antimicrobial peptides (SAAPs). sigmaaldrich.comnih.gov For instance, the combination of Teicoplanin and the synthetic peptide SAAP-148 showed strong synergistic activity against S. aureus, including in biofilm models. sigmaaldrich.comnih.gov The proposed mechanism is that the AMPs can disrupt the bacterial membrane, thereby increasing its permeability and allowing Teicoplanin to more easily reach its intracellular target. nih.gov These combinations not only can restore susceptibility but may also enhance the efficacy of the body's own immune defenses. sigmaaldrich.comnih.gov

Combination Target Organism(s) Observed Effect
Teicoplanin + MeropenemStaphylococcus aureusSynergy or Additivity jst.go.jpgazimedj.comarvojournals.org
Teicoplanin + CiprofloxacinStaphylococcus aureusSynergy or Additivity arvojournals.org
Teicoplanin + MoxifloxacinStaphylococcus aureusSynergy or Additivity arvojournals.org
Teicoplanin + ImipenemStaphylococcus aureusSynergy jst.go.jpgazimedj.com
Teicoplanin + LL-37 (AMP)Staphylococcus aureusSynergy sigmaaldrich.comnih.gov
Teicoplanin + SAAP-148 (Synthetic AMP)Staphylococcus aureusSynergy, including against biofilms sigmaaldrich.comnih.gov
Teicoplanin + Colistin (AMP)Acinetobacter spp.Synergy nih.gov

Teichomycin A2, a glycopeptide antibiotic complex, includes several factors, with this compound being a key component. researchgate.net Resistance to glycopeptides like this compound in Gram-positive bacteria is a significant clinical challenge that primarily arises from the alteration of the antibiotic's target site. mdpi.comnih.gov This circumvents the antibiotic's mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation. researchgate.netnih.gov

The most prevalent mechanism of resistance involves a sophisticated reprogramming of the cell wall precursor biosynthesis pathway. mdpi.comnih.gov This is genetically mediated by the acquisition of van gene clusters, which encode enzymes that lead to the synthesis of peptidoglycan precursors with a modified terminus, either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comnih.gov The substitution of the terminal D-Ala with D-Lac results in the loss of a crucial hydrogen bond interaction between the glycopeptide and its target, leading to a dramatic reduction in binding affinity, often by a factor of 1,000, and consequently, high-level resistance. pnas.orgresearchgate.netcdnsciencepub.com

Several distinct van genotypes have been identified, with VanA and VanB being the most clinically significant.

VanA-type Resistance: This phenotype is characterized by high-level, inducible resistance to both vancomycin and teicoplanin (the complex containing this compound). mdpi.commdpi.com The vanA operon, often carried on a transposable element like Tn1546, includes key genes such as vanH, vanA, and vanX. mdpi.com VanH is a dehydrogenase that reduces pyruvate to D-lactate, VanA is a ligase that synthesizes the D-Ala-D-Lac dipeptide, and VanX is a D,D-dipeptidase that eliminates the normal D-Ala-D-Ala precursors, preventing their incorporation into the cell wall. mdpi.com The operon also often includes vanY, a D,D-carboxypeptidase that further contributes to resistance by cleaving the terminal D-Ala from any remaining native precursors, and vanZ, which confers low-level teicoplanin resistance through an unknown mechanism. mdpi.com

VanB-type Resistance: In contrast to VanA, the VanB phenotype confers inducible resistance to vancomycin but maintains susceptibility to teicoplanin. mdpi.commdpi.com Although the genetic organization of the vanB operon is similar to vanA, the sensor kinase, VanSB, is activated by vancomycin but not by teicoplanin. mdpi.com This differential induction is the basis for the continued activity of teicoplanin against VanB-type resistant strains.

Other Resistance Mechanisms: Less common resistance phenotypes, such as VanC, VanD, VanE, and VanG, also involve the production of modified cell wall precursors, like D-Ala-D-Ser, which sterically hinder glycopeptide binding. nih.govcdnsciencepub.com In some bacteria, like Staphylococcus aureus with intermediate resistance to vancomycin (VISA), a different mechanism is observed. This involves a thickening of the bacterial cell wall, which contains an increased number of D-Ala-D-Ala termini that act as "decoys," trapping the antibiotic molecules before they can reach their site of action at the cell membrane. nih.govplos.org

The following table summarizes the key genetic determinants of the most common types of resistance to glycopeptides.

Resistance PhenotypeInducing Agent(s)Genetic DeterminantMechanism of ActionResulting Resistance Profile
VanA Vancomycin, TeicoplaninvanA operon (e.g., on Tn1546)Synthesis of D-Ala-D-Lac precursorsHigh-level resistance to vancomycin and teicoplanin. mdpi.com
VanB VancomycinvanB operonSynthesis of D-Ala-D-Lac precursorsResistance to vancomycin, susceptibility to teicoplanin. mdpi.com
VanC ConstitutivevanC operonSynthesis of D-Ala-D-Ser precursorsIntrinsic, low-level resistance to vancomycin, susceptibility to teicoplanin. nih.gov

Design of Next-Generation Glycopeptides Resistant to Existing Mechanisms

The emergence of widespread resistance to foundational glycopeptides has spurred intensive research into developing new derivatives capable of overcoming these established resistance mechanisms. binasss.sa.crrsc.org The primary strategies focus on chemical and biological modifications of the natural glycopeptide scaffold to restore target binding, introduce new mechanisms of action, or both. nih.govmdpi.com

Analytical Methodologies for Teichomycin A2 Factor 1 Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of Teichomycin A2 factor 1 from the teicoplanin complex, which includes several other closely related A2 factors and minor components.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the individual components of the teicoplanin complex, including this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.

Researchers have developed various HPLC methods to achieve the challenging separation of the five major A2 components (A2-1, A2-2, A2-3, A2-4, and A2-5) and other related substances. nih.govoup.com These methods often employ gradient elution, where the composition of the mobile phase is altered during the analysis to effectively resolve these structurally similar compounds. oup.com For instance, a mobile phase system consisting of an aqueous buffer (like sodium dihydrogen phosphate) and an organic modifier (such as acetonitrile) is commonly used. nih.gov The detection is typically performed using a UV detector, often at a wavelength of around 220 nm or 240 nm. nih.govmst.edu

The purity of an isolated this compound sample is determined by the presence and relative area of peaks corresponding to other teicoplanin components in the chromatogram. A highly pure sample will exhibit a single, sharp peak corresponding to this compound. Quantitative analysis is achieved by comparing the peak area of this compound to that of a reference standard of known concentration. The use of an internal standard, such as piperacillin (B28561) or polymyxin (B74138) B, can improve the accuracy and precision of quantification by correcting for variations in sample injection and preparation. oup.comnih.gov

A study detailing the quantification of teicoplanin components in human plasma utilized an optimized HPLC-UV method with a C18 column and an isocratic mobile phase of NaH2PO4 buffer and acetonitrile (B52724) (78:22, v/v). nih.gov This method successfully separated the major teicoplanin components, allowing for their individual monitoring. nih.gov Another study reported the successful use of a LiChrospher 100 RP-18 column with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile for the separation of teicoplanin components. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the definitive structural elucidation and sensitive quantification of this compound.

For structural analysis, high-resolution mass spectrometry (HRMS), often employing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of the parent ion and its fragment ions. This data allows for the confirmation of the elemental composition of this compound and the elucidation of its chemical structure, including the nature of its fatty acid side chain, which distinguishes it from the other A2 factors. magtechjournal.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the selected parent ion, and the resulting fragmentation pattern provides detailed structural information about the glycopeptide core and the attached sugar moieties. nih.govmagtechjournal.com

In the context of quantification, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. The method can be set up to monitor specific mass-to-charge ratio (m/z) transitions for this compound, minimizing interference from the biological matrix and other teicoplanin components. For instance, a reported LC-MS method for the quantification of the five main teicoplanin components used the calculated exact mass of m/z 960.76880 for the doubly charged formic acid adduct of Teichomycin A2-1. uzh.ch This high degree of specificity allows for accurate quantification even at very low concentrations. uzh.chresearchgate.net The development of LC-MS/MS methods with online sample extraction, such as turbulent flow chromatography, has further automated and streamlined the analysis of teicoplanin components in biological samples. nih.govsigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

While the search results did not yield specific spectroscopic data solely for this compound, they provide substantial information on the characterization of the teicoplanin complex and its aglycone, which is directly applicable to understanding the structure of factor 1.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed three-dimensional structural elucidation of teicoplanin and its components in solution. 1H and 13C NMR studies, along with two-dimensional techniques like COSY and NOESY, have been instrumental in assigning the signals of the hydrogen and carbon atoms and determining the conformation of the peptide backbone and the orientation of the sugar units. acs.orgnih.gov Studies on the teicoplanin aglycone have provided a foundational understanding of the core structure common to all A2 factors. acs.org

Mass spectrometry (MS), particularly Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), has been crucial in determining the molecular weights of the individual teicoplanin components and confirming the differences in their fatty acid side chains. nih.govasm.org High-resolution mass spectrometry provides the elemental composition, further validating the proposed structures. magtechjournal.com

Biological Assays for Potency and Specificity Determination in Research Settings

Biological assays are critical for determining the antimicrobial potency and specificity of this compound. These assays typically involve measuring the in vitro activity against a panel of clinically relevant Gram-positive bacteria.

Optimization of Extraction and Purification Protocols for Research Material

The isolation of this compound for research purposes requires robust extraction and purification protocols to separate it from the fermentation broth of Actinoplanes teichomyceticus and from the other closely related teicoplanin components.

The initial extraction from the fermentation broth often involves separating the mycelium from the filtrate, followed by extraction with an organic solvent like butanol at an acidic pH. google.com The crude extract is then subjected to a series of chromatographic purification steps.

Column chromatography using resins like Sephadex LH-20 or polyamide has been employed for the separation of the teicoplanin complex. google.comgoogle.com The separation of the individual A2 factors, including this compound, is a significant challenge due to their structural similarity. Preparative HPLC is a key technique for isolating pure fractions of each component. researchgate.net Optimization of these preparative HPLC methods involves careful selection of the column, mobile phase composition, and gradient profile to maximize the resolution between the A2 factors. researchgate.net

Further optimization can involve the use of different adsorbent resins and elution conditions. For instance, studies have explored the use of various solid-phase extraction (SPE) cartridges and the optimization of elution solvents, such as methanol (B129727) with varying acidity, to improve the recovery and purity of the teicoplanin components. frontiersin.org Reactive extraction using agents like tri-n-octylmethyl ammonium chloride (TOMAC) has also been investigated to enhance the partition coefficient and recovery of teicoplanin from aqueous solutions. researchgate.net Ultrafiltration has also been explored as a purification step. google.com The goal of these optimization efforts is to obtain this compound with a high degree of purity, suitable for detailed structural and biological characterization in a research setting.

Target Identification and Validation Methodologies in Glycopeptide Research

High-Throughput Screening Approaches for Uncovering Novel Molecular Targets

High-throughput screening (HTS) provides a powerful platform for the initial discovery of bioactive compounds and the elucidation of their molecular targets. These approaches allow for the rapid testing of thousands of candidates or genetic perturbations to identify those that elicit a desired biological response.

Phenotypic screening is a drug discovery paradigm that identifies compounds based on their ability to induce a desired change in cellular or organismal phenotype, without a priori knowledge of the drug's molecular target. criver.com For a glycopeptide like Teichomycin A2, an initial screen would identify its potent antibacterial activity against pathogens like Staphylococcus aureus. The central challenge then becomes target deconvolution: the process of identifying the specific molecular target(s) responsible for the observed phenotype. criver.comnih.gov

Modern target deconvolution employs several sophisticated methods:

Affinity-Based Proteomics: This classic approach involves immobilizing the bioactive molecule (the "bait," e.g., a derivative of Teichomycin A2) on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. However, this method can be limited by non-specific binding and the requirement that the immobilization does not disrupt the compound's active conformation. criver.com

Capture Compound Mass Spectrometry (CCMS): This advanced technique overcomes some limitations of traditional affinity chromatography. CCMS utilizes trifunctional chemical probes that combine a high-affinity binding moiety, a photoreactive cross-linking group, and a tag for enrichment. This allows for the capture of target proteins, including those with low abundance or affinity, directly within a complex biological environment, such as living cells, providing a more accurate correlation between specific binding and the observed biological activity. criver.com

Screening Method Principle Advantages Challenges Reference
Phenotypic Screening Identifies compounds based on an observable effect (e.g., bacterial death) in a disease-relevant system.Discovers first-in-class medicines; target is inherently linked to a biological effect.The molecular target is unknown and requires subsequent identification (deconvolution). criver.comslas.org
Target Deconvolution (Affinity Chromatography) An immobilized ligand captures binding proteins from a cell lysate for identification.Relatively straightforward concept.Can be decoupled from biological conditions; potential for false positives from non-specific binding. criver.com
Target Deconvolution (CCMS) Uses trifunctional probes to bind and covalently capture target proteins in living cells.High sensitivity and specificity; captures low-abundance targets; correlates binding with biological activity.Requires synthesis of specialized chemical probes. criver.com

Functional genomics offers a powerful, unbiased approach to identify genes—and by extension, the proteins they encode—that are critical for a drug's mechanism of action. revvity.comnih.gov By systematically perturbing gene function on a genome-wide scale, researchers can pinpoint the genetic drivers of a drug's efficacy.

RNA interference (RNAi): In the early 2000s, RNAi technology, using short interfering RNAs (siRNAs), enabled high-throughput screens to knock down gene expression in mammalian cells, opening new avenues for functional genomics. nih.gov

CRISPR/Cas9 Technology: The development of CRISPR-Cas9 has revolutionized functional genomics, allowing for precise gene editing (knockout, activation, or inhibition) with unprecedented ease and scale. nih.govfrontiersin.org In the context of glycopeptide research, a pooled CRISPR library screen can be performed on a population of bacteria. The bacteria are treated with a sub-lethal concentration of Teichomycin A2, and surviving cells are sequenced. Genes that are frequently knocked out in the surviving population are likely essential for the antibiotic's activity, thus representing potential targets or key components of the target pathway. nih.govnuvisan.com For example, a screen could identify genes involved in the synthesis of the D-Ala-D-Ala terminus of Lipid II, validating the known mechanism of action from a genetic standpoint.

Proteomic and Chemical Proteomic Techniques for Ligand-Protein Interaction Profiling

Proteomics provides a global view of protein expression, modification, and interaction, offering deep insights into a drug's mechanism. wikipedia.org Chemical proteomics specifically focuses on interrogating the direct interactions between small molecules and proteins. wikipedia.org

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. wikipedia.org While not directly applicable to the non-enzymatic target of Teichomycin A2, ABPP is invaluable for identifying off-targets that are enzymes and for understanding downstream effects on cellular enzymatic activity.

Global Proteomic Profiling: By using quantitative mass spectrometry, researchers can compare the entire proteome of bacteria before and after treatment with Teichomycin A2. This approach can reveal the cellular response to the antibiotic. asm.org For instance, treatment with a cell wall synthesis inhibitor like Teichomycin A2 would be expected to cause the upregulation of proteins involved in the cell wall stress response, providing indirect but powerful evidence for its mechanism of action. asm.org

Intact N-glycopeptide Analysis: Given that Teichomycin A2 is a glycopeptide, techniques that analyze protein glycosylation can be highly relevant. Recent advances in mass spectrometry allow for the identification and quantification of intact N-glycopeptides, which can reveal how cellular glycosylation patterns change in response to a drug or are involved in its mechanism. bohrium.comnih.gov

Proteomic Technique Methodology Information Gained Reference
Chemical Proteomics (e.g., PAL, CCMS) Uses photoreactive or otherwise tagged drug analogs to covalently label and identify direct binding partners.Direct identification of primary targets and off-targets in a biological context. nih.govwikipedia.org
Global Proteomics (Quantitative MS) Compares the abundance of thousands of proteins between treated and untreated cells.Reveals downstream cellular pathways affected by the drug; identifies stress responses indicative of the mechanism of action. asm.org
Phosphoproteomics Enriches for and identifies phosphorylated peptides to map signaling pathway activity.Elucidates signaling cascades activated or inhibited by the compound. bohrium.com
N-glycoproteomics Identifies and quantifies proteins with N-linked glycosylation modifications.Provides insight into the role of glycosylation in drug-target interactions and cellular responses. bohrium.comnih.govnih.gov

Development and Utilization of In Vitro and In Vivo Model Systems for Target Validation

Once a putative target is identified through screening and proteomic methods, its role must be rigorously validated using controlled model systems.

In Vitro Models: These are cell-free systems that allow for the direct biochemical examination of a drug-target interaction. For Teichomycin A2, this involves:

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between Teichomycin A2 and its purified target, Lipid II.

Enzymatic Assays: The activity of peptidoglycan glycosyltransferases, the enzymes that polymerize Lipid II, can be measured in the presence and absence of Teichomycin A2 to demonstrate direct inhibition of cell wall synthesis. scispace.com

Reconstituted Systems: Creating artificial lipid bilayers containing Lipid II allows for the study of the interaction in a membrane-like environment, which is crucial for lipoglycopeptides like teicoplanin.

In Vivo Models: These models are essential for confirming that the drug-target interaction is relevant in a complex living system and leads to the desired therapeutic outcome.

Murine Infection Models: The murine thigh infection model is a standard for evaluating the in vivo efficacy of antibiotics against pathogens like S. aureus. universiteitleiden.nl To validate a target, one could compare the efficacy of Teichomycin A2 in treating infections caused by a wild-type bacterial strain versus a strain engineered to have an altered target (e.g., producing D-Ala-D-Lac precursors, which confers vancomycin (B549263) resistance). nih.govuniversiteitleiden.nl A significant loss of efficacy against the mutant strain would validate the target's importance in vivo.

Alternative Infection Models: Invertebrate models, such as the silkworm (Bombyx mori), are gaining traction as ethical and cost-effective systems for in vivo screening and validation of antibiotics. mdpi.com Studies have shown that the efficacy of different glycopeptides in silkworm infection models correlates well with results from mammalian models and clinical observations. mdpi.com

Model System Description Purpose in Target Validation Reference
In Vitro (Biochemical Assays) Cell-free systems using purified proteins and substrates (e.g., purified Lipid II and glycosyltransferases).Quantify binding affinity (ITC/SPR); directly measure inhibition of target function. universiteitleiden.nl
In Vivo (Murine Models) Infection models in mice (e.g., thigh, sepsis) using wild-type and target-mutant bacterial strains.Confirm target relevance in a mammalian host; link target engagement to therapeutic efficacy. universiteitleiden.nlacs.org
In Vivo (Silkworm Model) Infection of Bombyx mori larvae to assess antibiotic efficacy.Provides a rapid, high-throughput in vivo system to validate target engagement and compare compound effectiveness. mdpi.com

Bioinformatics and Computational Approaches for Multi-Omics Data Integration and Hypothesis Generation

The vast and heterogeneous datasets generated by modern genomics, proteomics, and other 'omics technologies necessitate the use of sophisticated bioinformatics and computational tools for analysis and integration. nih.govpharmalex.com This multi-omics approach provides a holistic, systems-level view of a drug's impact. nih.gov

Data Integration Pipelines: The primary challenge is to effectively integrate different data types (e.g., gene expression from RNA-seq, protein abundance from proteomics, metabolite levels from metabolomics). frontiersin.org Tools like COMO (Constraint-based Optimization of Metabolic Objectives) provide pipelines to integrate multi-omics data to build context-specific metabolic models, which can then be used to predict drug targets. oup.com

Pathway and Network Analysis: Bioinformatics platforms are used to map the genes and proteins identified in screens onto known biological pathways and interaction networks. If a significant number of hits from a CRISPR screen and a proteomic analysis fall within the peptidoglycan biosynthesis pathway, it creates a powerful, multi-layered argument that this pathway is the primary target of the drug.

Hypothesis Generation: By integrating diverse datasets, researchers can generate novel, testable hypotheses. For example, if a CRISPR screen identifies a previously uncharacterized membrane transporter as being essential for Teichomycin A2 activity, and proteomic data shows this transporter is upregulated upon drug exposure, it could generate the hypothesis that this protein is involved in a resistance mechanism or is a novel part of the drug's mechanism of action. This integrated approach moves beyond validating a known target to discovering new biology. nih.govnih.gov

Future Perspectives in Teichomycin A2 Factor 1 Research

Comprehensive Elucidation of Remaining Biosynthetic Pathways and Regulatory Networks

The biosynthesis of the teicoplanin complex is governed by a large biosynthetic gene cluster (BGC), referred to as the tei cluster. nih.govresearchgate.netmicrobiologyresearch.org While significant progress has been made in identifying the structural genes, future research must focus on fully unraveling the intricate regulatory networks that control the differential expression of the teicoplanin factors.

Detailed Research Findings: The tei BGC in Actinoplanes teichomyceticus is approximately 73-78 kb and contains genes responsible for biosynthesis, regulation, and export. nih.govmicrobiologyresearch.org Two pathway-specific regulatory genes, tei15* and tei16, have been identified as master switches for teicoplanin production. nih.govjic.ac.uk Their inactivation completely halts antibiotic synthesis. nih.gov tei15 encodes an StrR-like transcriptional factor that positively regulates at least 17 genes in the cluster, while tei16* encodes a LuxR-type factor that appears to regulate tei15*. researchgate.netnih.govnih.gov Overexpression of these genes has been shown to increase teicoplanin yields significantly, highlighting their importance as engineering targets. nih.gov

However, the precise mechanisms governing the production of individual components like Teichomycin A2 factor 1 remain partially understood. The synthesis of the specific fatty acid side chains is linked to the bacterium's fatty acid metabolism. For instance, the production of this compound is entirely dependent on the presence of linoleate (B1235992) in the fermentation medium, which serves as a precursor for its linear n-C10:1 acyl chain. psu.edu

Future research should aim to:

Identify the specific downstream targets of the LuxR-type regulator, Tei16*.

Elucidate the regulatory "cross-talk" between the teicoplanin BGC and the bacterium's primary metabolic pathways, particularly fatty acid synthesis, to understand how precursor supply is controlled. researcher.lifemdpi.com

Characterize the environmental and nutritional signals that trigger the differential expression of the five A2 factors, moving beyond simple precursor availability to understand the complete regulatory cascade.

Advanced Structural Biology Studies of this compound in Complex with its Molecular Targets

The efficacy of glycopeptide antibiotics is rooted in their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor in peptidoglycan synthesis. shu.ac.uk While the general mechanism is known, high-resolution structural data for individual factors like this compound are critical for understanding subtle differences in activity and for guiding rational drug design.

Detailed Research Findings: A crystal structure of the teicoplanin complex bound to a Lys-D-Ala-D-Ala peptide has been solved, revealing a concave binding pocket that envelops the target. nih.gov Unlike vancomycin (B549263), teicoplanin does not form back-to-back dimers and uses its lipophilic acyl chain to anchor to the bacterial membrane, positioning it for optimal interaction with Lipid II. nih.govresearchgate.net This lipid anchor is a defining feature of its activity.

Future structural biology studies should focus on:

Obtaining high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures of pure this compound in complex with the full Lipid II precursor, including the pyrophosphate moiety and lipid tail, embedded in a model membrane. thermofisher.com

Solving the structure of this compound bound to resistance-conferring peptidoglycan precursors, such as D-Ala-D-Lactate (in VanA-type resistance) or D-Ala-D-Serine (in VanC-type resistance), to precisely map the structural basis for reduced binding affinity. shu.ac.ukmdpi.com

Utilizing advanced NMR and molecular dynamics simulations to understand the conformational dynamics of the antibiotic-target interaction in a solution and membrane environment, providing a more complete picture than static crystal structures.

Rational Design and Development of Next-Generation Glycopeptides with Enhanced Therapeutic Profiles

The emergence of antibiotic resistance necessitates the development of new drugs. This compound, with its potent activity and unique lipophilic tail, represents an excellent starting scaffold for semi-synthetic modification to create next-generation glycopeptides.

Detailed Research Findings: The development of second-generation lipoglycopeptides such as telavancin, dalbavancin, and oritavancin (B1663774) was inspired by the structural features of teicoplanin. acs.orgnih.gov Structure-activity relationship studies have shown that modifications to the carboxyl group and the N-acylglucosamine moiety can dramatically enhance potency, improve pharmacokinetic properties, and restore activity against resistant strains. oup.com For example, converting the carboxyl group of teicoplanin-type molecules to amides can improve activity, particularly against coagulase-negative staphylococci. oup.comasm.org Dimerization of the teicoplanin scaffold is another strategy that has yielded derivatives with high activity against VanA-type resistant enterococci. nih.gov

Future research in this area should pursue:

Targeted Modifications: Employing site-selective chemical modifications, such as the peptide-catalyzed phosphorylation of specific hydroxyl groups, to generate novel analogs with tailored properties. nih.govacs.org

Scaffold Hybridization: Creating hybrid molecules that combine the this compound core with fragments from other antibiotic classes to develop compounds with dual or multiple mechanisms of action.

Overcoming Resistance: Designing derivatives specifically aimed at binding effectively to altered targets like D-Ala-D-Lac. This could involve introducing new hydrogen bond donors or creating a more conformationally flexible binding pocket. core.ac.uk

Table 1: Comparison of First and Second-Generation Glycopeptides
CompoundGenerationCore StructureKey ModificationsEnhanced Properties
TeicoplaninFirstTeicoplanin AglyconNatural lipophilic acyl chainActivity against Gram-positives, membrane anchoring. researchgate.netasm.org
DalbavancinSecond (Semi-synthetic)A40926 (Teicoplanin-like)Modified carboxyl group (amide), altered lipophilic tail. oup.comGreatly extended half-life, potent activity against MRSA. oup.commdpi.com
OritavancinSecond (Semi-synthetic)Chloroeremomycin (Vancomycin-like)Addition of a 4'-chlorobiphenylmethyl group. nih.govDual mechanism (cell wall and membrane disruption), activity against VRE. nih.gov
TelavancinSecond (Semi-synthetic)VancomycinAddition of a hydrophobic tail and a phosphonate (B1237965) group. nih.govDual mechanism, potent activity, improved pharmacokinetics. nih.gov

Exploration of Emerging Applications and Broader Biological Activities in Antimicrobial Drug Discovery

Beyond its established role as an antibacterial agent, the teicoplanin scaffold is being explored for new therapeutic applications, a strategy known as drug repurposing, and for broadening its spectrum of activity.

Detailed Research Findings: Recent studies have revealed that teicoplanin possesses antiviral activity. It has been shown to inhibit the entry of coronaviruses, including MERS-CoV and SARS-CoV-2, into host cells by targeting the host protease cathepsin L. wikipedia.orgmdpi.comnih.govgoogle.com This dual antibacterial and antiviral potential is a significant area of interest, especially for treating complex co-infections. nih.govkuleuven.be

Furthermore, innovative conjugation strategies are being developed to overcome the inherent limitation of glycopeptides against Gram-negative bacteria, whose outer membrane is generally impermeable to these large molecules. mdpi.com

Siderophore Conjugates: Attaching teicoplanin to siderophores (iron-chelating molecules) can hijack bacterial iron uptake systems to transport the antibiotic across the outer membrane of Gram-negative pathogens. Teicoplanin-siderophore conjugates have demonstrated potent activity against multidrug-resistant Acinetobacter baumannii. researchgate.net

Nanoparticle Conjugation: Linking teicoplanin to iron oxide nanoparticles (IONPs) is being explored as a novel delivery system. frontiersin.orgnih.gov These nanoconjugates (NP-TEICO) retain antibacterial activity and can be magnetically guided to infection sites. frontiersin.org This approach has also shown efficacy in inhibiting S. aureus biofilm formation and has been validated in in vivo insect models. nih.govmdpi.com

Future exploration should focus on optimizing these strategies to produce clinically viable candidates and investigating other potential biological activities of the this compound scaffold.

Q & A

Q. What is the comparative efficacy of Teichomycin A2 against Gram-positive bacterial infections in murine models?

Teichomycin A2 demonstrates superior efficacy compared to vancomycin and erythromycin in murine infection models. For instance, in Streptococcus pneumoniae infections, Teichomycin A2’s ED50 is 0.13 mg/kg (range: 0.15–0.12 mg/kg), while vancomycin shows no activity (ED50 = N.D.). In contrast, erythromycin’s ED50 is 9.33 mg/kg . Researchers should design comparative efficacy studies using standardized murine infection models, ensuring consistent dosing protocols and bacterial load quantification to validate these findings.

Q. How should researchers interpret ED50 variability in Teichomycin A2 studies?

ED50 ranges (e.g., 0.71–0.81 mg/kg for Staphylococcus aureus) reflect biological variability and experimental conditions. To minimize variability, use inbred mouse strains, control environmental factors (e.g., temperature, diet), and standardize infection induction methods (e.g., intraperitoneal vs. intravenous inoculation). Statistical tools like confidence interval analysis or ANOVA can assess significance across replicates .

Q. What methodologies are critical for assessing Teichomycin A2’s therapeutic index?

Calculate the therapeutic index (TI) as the ratio of median lethal dose (LD50) to ED50. While ED50 data are available for Teichomycin A2 , LD50 studies must follow OECD guidelines for acute toxicity testing, including dose-escalation protocols in rodents and monitoring for adverse effects (e.g., renal toxicity). Cross-reference results with pharmacokinetic parameters (e.g., half-life, bioavailability) to refine TI estimates.

Advanced Research Questions

Q. How can researchers resolve contradictions in Teichomycin A2’s activity across bacterial strains?

Teichomycin A2 shows high activity against Streptococcus pyogenes (ED50 = 0.09 mg/kg) but lower efficacy against Staphylococcus aureus (ED50 = 0.76 mg/kg). To investigate this discrepancy:

  • Perform in vitro binding assays to compare affinity for bacterial cell wall targets (e.g., peptidoglycan precursors).
  • Use genomic sequencing to identify resistance mechanisms (e.g., mutations in target proteins).
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue penetration with efficacy .

Q. What experimental designs are optimal for studying Teichomycin A2’s synergism with other antibiotics?

Use checkerboard assays or time-kill curve analyses to evaluate synergism. For example:

  • Combine Teichomycin A2 with β-lactams to assess enhanced cell wall disruption.
  • Measure fractional inhibitory concentration (FIC) indices, where FIC ≤ 0.5 indicates synergy.
  • Include controls for additive or antagonistic effects and validate results in in vivo models .

Q. How can researchers address the lack of mechanistic data for Teichomycin A2 in existing literature?

Propose studies using:

  • Cryo-EM to visualize Teichomycin A2’s interaction with bacterial ribosomes or cell wall synthesis enzymes.
  • Metabolomic profiling to identify disrupted bacterial pathways (e.g., lipid II biosynthesis).
  • Resistance induction experiments by serially passaging bacteria under sub-inhibitory Teichomycin A2 concentrations, followed by whole-genome sequencing to pinpoint resistance loci .

Methodological Frameworks

What frameworks are recommended for formulating Teichomycin A2-related research questions?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population: Murine models infected with Gram-positive pathogens.
  • Intervention: Teichomycin A2 at 0.1–1.0 mg/kg.
  • Comparison: Vancomycin or erythromycin.
  • Outcome: Reduction in bacterial load (CFU/mL) or mortality rate. For feasibility, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-researched strains (e.g., Enterococcus faecium) .

Q. How should researchers structure a manuscript reporting Teichomycin A2 findings?

  • Abstract : Highlight ED50 values, comparative efficacy, and novel mechanisms.
  • Methods : Detail murine model parameters (e.g., age, weight), bacterial inoculation methods, and statistical tests (e.g., log-rank test for survival analysis).
  • Results : Use tables to compare ED50 ranges across antibiotics; figures for dose-response curves.
  • Discussion : Contrast results with prior studies (e.g., vancomycin’s lower efficacy) and propose translational applications .

Data Analysis & Reporting

Q. What statistical approaches are essential for analyzing Teichomycin A2’s dose-response data?

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
  • Report 95% confidence intervals for ED50 values.
  • Use Kaplan-Meier survival analysis with log-rank tests for mortality studies.
  • Address outliers via Grubbs’ test or robust regression methods .

Q. How can researchers ensure reproducibility in Teichomycin A2 studies?

  • Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and sample-size justification.
  • Deposit raw data (e.g., bacterial CFU counts, survival times) in public repositories like Figshare.
  • Provide step-by-step protocols in supplementary materials, referencing established methods (e.g., CLSI guidelines for antimicrobial testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.